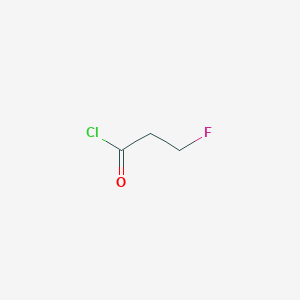![molecular formula C7H7NO2 B1442554 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one CAS No. 1123725-74-5](/img/structure/B1442554.png)
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one
Descripción general
Descripción
1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one is a bicyclic structure that is rarely described in the literature . It has a molecular weight of 137.14 and a molecular formula of C7H7NO2 . This compound is found in numerous polycyclic natural products such as lamellarins .
Synthesis Analysis
The synthesis of 1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one substituted in the 2- and 5-position can be achieved through a one-pot two-step 5-endo-dig and 6-endo-dig cyclization . This process is catalyzed by a cationic gold complex, resulting in high regioselectivity .Molecular Structure Analysis
The molecular structure of 1H,4H,5H,7H-Pyrano[3,4-b]pyrrol-7-one is a bicyclic structure . It consists of a pyrano ring fused with a pyrrol ring . The InChI code for this compound is 1S/C7H7NO2/c9-7-6-5 (1-3-8-6)2-4-10-7/h1,3,8H,2,4H2 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Gold-Silver Catalyzed Synthesis : A study by Delaye et al. (2017) discusses a one-pot synthesis of pyrano[3,4-b]pyrrol-7(1H)-one, highlighting its role in creating complex polycyclic structures like lamellarins with high regioselectivity (Delaye et al., 2017).
- Diels-Alder Reactions : Jackson and Moody (1992) demonstrate the use of pyrano[3,4-b]pyrrol-5-(1H)-ones in Diels-Alder reactions, leading to the synthesis of indoles, a significant class of compounds in organic chemistry (Jackson & Moody, 1992).
Medicinal Chemistry and Biological Applications
- Synthesis of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans : Borah et al. (2021) discuss the synthesis and medicinal applications of dihydropyrano[3,2-b]pyrans, which are structurally related to pyrano[3,4-b]pyrrol-7-one, noting their significant role in medicinal chemistry due to their broad biological activities (Borah et al., 2021).
- Anticancer Activity of Derivatives : Hadiyal et al. (2020) report on the synthesis of polysubstituted 4H-pyran derivatives and their evaluation as potential anticancer agents, showcasing the relevance of pyrano[3,4-b]pyrrol-7-one derivatives in cancer research (Hadiyal et al., 2020).
Sensing and Detection Applications
- Selective Chemosensors : Lin et al. (2007) describe the use of pyrano[3,4-b]pyrrol derivatives as selective chemosensors for fluoride ion detection, showcasing their potential in environmental monitoring and analytical chemistry (Lin et al., 2007).
Propiedades
IUPAC Name |
4,5-dihydro-1H-pyrano[3,4-b]pyrrol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h1,3,8H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCHOXAZSLTWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one | |
CAS RN |
1123725-74-5 | |
| Record name | 1H,4H,5H,7H-pyrano[3,4-b]pyrrol-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)


![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)

![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)





